REACTION_CXSMILES
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C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1.[Li][CH2:13][CH2:14]CC.C(I)C>>[CH2:13]([C:9]1[S:8][C:7]2[CH:11]=[C:3]([OH:2])[CH:4]=[CH:5][C:6]=2[CH:10]=1)[CH3:14]
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Name
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|
Quantity
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2.63 g
|
Type
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reactant
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Smiles
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COC=1C=CC2=C(SC=C2)C1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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7.8 g
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Type
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reactant
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Smiles
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C(C)I
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
C(C)C1=CC2=C(S1)C=C(C=C2)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.78 g | |
YIELD: PERCENTYIELD | 90% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |